Methyl3beta-hydroxyolean-12-en-27-oate
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Overview
Description
Methyl3beta-hydroxyolean-12-en-27-oate is a triterpenoid compound with the molecular formula C31H50O3. It is a derivative of oleanolic acid, a naturally occurring pentacyclic triterpenoid found in various plants. This compound is known for its potential biological activities, including anti-inflammatory, anti-tumor, and hepatoprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl3beta-hydroxyolean-12-en-27-oate typically involves the esterification of oleanolic acid. The process begins with the extraction of oleanolic acid from plant sources, followed by its conversion to the methyl ester form. The reaction conditions often include the use of methanol and a strong acid catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the extraction and esterification processes. This involves the use of large-scale extraction equipment and continuous flow reactors to ensure efficient conversion of oleanolic acid to its methyl ester derivative .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
Mechanism of Action
Comparison with Similar Compounds
Methyl3beta-hydroxyolean-12-en-27-oate can be compared with other similar triterpenoid compounds, such as:
Oleanolic Acid: The parent compound from which this compound is derived.
Ursolic Acid: Another triterpenoid with similar anti-inflammatory and anti-tumor properties.
Betulinic Acid: A triterpenoid with potent anti-cancer properties.
This compound stands out due to its unique combination of biological activities and its potential for use in various therapeutic applications .
Properties
Molecular Formula |
C31H50O3 |
---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
methyl (4aR,6aR,6aR,6bR,10S,12aR,14bR)-10-hydroxy-2,2,4a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-6a-carboxylate |
InChI |
InChI=1S/C31H50O3/c1-26(2)15-16-28(5)17-18-31(25(33)34-8)20(21(28)19-26)9-10-23-29(6)13-12-24(32)27(3,4)22(29)11-14-30(23,31)7/h9,21-24,32H,10-19H2,1-8H3/t21-,22?,23+,24-,28+,29-,30+,31+/m0/s1 |
InChI Key |
HEDYWHFMTAMIIX-IPZPPPCKSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]1CC(CC2)(C)C)C(=O)OC |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C(=O)OC)C)C |
Origin of Product |
United States |
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